4-硝基苯磺酸酯

描述

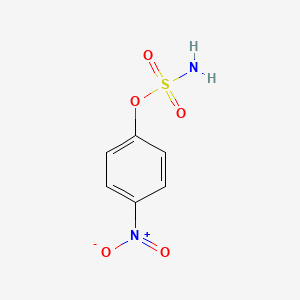

4-Nitrophenyl sulfamate is a chemical compound with the molecular formula C6H6N2O5S . It contains a total of 20 bonds, including 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 sulfonate .

Synthesis Analysis

The synthesis of 4-Nitrophenyl sulfamate or its related compounds often involves nucleophilic substitution reactions . For instance, phenylsulfamate esters have been found to react by an associative SN2 mechanism with water acting as a nucleophile attacking at sulfur .Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl sulfamate involves various types of bonds and functional groups. It includes a six-membered aromatic ring, a nitro group attached to the aromatic ring, and a sulfonate group .Chemical Reactions Analysis

The hydrolysis of phenylsulfamate esters, which are related to 4-Nitrophenyl sulfamate, has been studied extensively. These compounds react by an associative SN2 mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule leading to sulfamic acid and phenol as products .Physical and Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl sulfamate is 218.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用

涉及 4-硝基苯磺酸酯的反应机理见解

- 磺酸酯的氨解:Spillane、O'Byrne 和 McCaw (2008) 的一项研究调查了涉及 4-硝基苯磺酸酯的氨解反应的动力学。这项研究对于理解在药物化学中用作酶抑制剂的类似化合物的行为至关重要 (Spillane、O'Byrne 和 McCaw,2008)。

在表面化学和材料科学中的应用

- 在金表面形成芳香族 SAM:Houmam 等人 (2011) 探索了使用 4-硝基苯磺酰氯(4-硝基苯磺酸酯的类似物)在金表面创建致密堆积的芳香族自组装单层 (SAM) 的可能性。这一应用在纳米技术和表面化学领域具有重要意义 (Houmam 等人,2011)。

生化应用和核酸研究

- 合成和核酸结合特性:Fettes 等人 (2002) 使用 4-硝基苯磺酸酯开发了一种新的合成路线,用于合成磺酰胺和 3'-N-磺酸酯修饰的二核苷酸。这一进展在生化研究中至关重要,特别是在理解核酸相互作用和潜在治疗应用方面 (Fettes 等人,2002)。

酶抑制研究

- 碳酸酐酶同工酶的抑制:Winum 等人 (2003) 的研究表明,某些磺酸盐(包括 4-硝基苯磺酸酯的衍生物)是碳酸酐酶同工酶的有效抑制剂。这些发现对开发新的抗肿瘤药物具有重要意义,特别是对耐受传统治疗的缺氧性肿瘤 (Winum 等人,2003)。

分析化学应用

- 芳基硫酸酯酶活性的分光光度测定:Jeffrey 和 Roy (1977) 开发了一种使用相关化合物 4-羟基-2-硝基苯硫酸钾的方法,用于芳基硫酸酯酶活性的连续分光光度测定。该方法在生化和药理学研究中很有价值 (Jeffrey 和 Roy,1977)。

安全和危害

未来方向

The future directions in the study of 4-Nitrophenyl sulfamate and related compounds could involve exploring their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . Additionally, the hydrolysis of phenylsulfamate esters could be further studied to understand the reaction mechanisms .

作用机制

Target of Action

The primary target of 4-Nitrophenyl sulfamate is water molecules in the environment. The compound interacts with water, which acts as a nucleophile .

Mode of Action

The mode of action of 4-Nitrophenyl sulfamate involves a series of chemical reactions. In medium acid strength (pH interval 2–5), it reacts by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution (pH ≥ ∼ 6–9), a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester to give N -sulfonylamine [HN SO 2] as an intermediate .

Biochemical Pathways

The biochemical pathway affected by 4-Nitrophenyl sulfamate is the hydrolysis pathway. The compound undergoes hydrolysis, leading to the formation of sulfamic acid and phenol as products . In more alkaline solution, further ionization of the conjugate base of the ester occurs to give a dianionic species which expels the aryloxide leaving group to yield the novel N -sulfonylamine anion [ − N SO 2 ] .

Result of Action

The result of the action of 4-Nitrophenyl sulfamate is the formation of sulfamic acid and phenol as products in medium acid strength. In more alkaline solutions, the compound leads to the formation of a novel N -sulfonylamine anion .

Action Environment

The action of 4-Nitrophenyl sulfamate is highly dependent on the pH of the environment. In medium acid strength, it follows an associative S N 2 (S) mechanism, while in neutral to moderate alkaline solution, it follows a dissociative (E1cB) route . Therefore, environmental factors such as pH and the presence of water molecules significantly influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

4-Nitrophenyl sulfamate has been found to interact with various enzymes and proteins. For instance, it has been shown to inactivate sulfatases from various sources, including snail, limpet, and abalone . The nature of these interactions is active-site directed, indicating a specific binding to the active sites of these enzymes .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl sulfamate involves its interaction with the active sites of sulfatases. It has been suggested that water acts as a nucleophile, attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule, leading to sulfamic acid and phenol as products .

属性

IUPAC Name |

(4-nitrophenyl) sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTVRSUIOUTBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439616 | |

| Record name | 4-nitrophenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108555-00-6 | |

| Record name | 4-nitrophenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

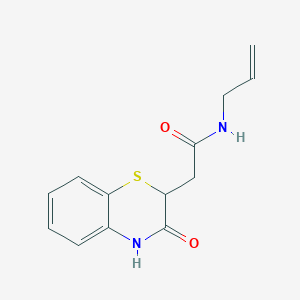

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)

![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)